N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide
Description
N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 3-fluoro-4-methylphenylamine moiety.
Properties
Molecular Formula |
C15H14FNO2 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H14FNO2/c1-10-7-8-11(9-13(10)16)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) |
InChI Key |
IAHWOEJGBHVONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide typically involves the reaction of 3-fluoro-4-methylaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can serve as a probe or ligand in biochemical assays and studies.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomerism in Fluoro-Methyl Substitution
- QG-6024 (N-(2-fluoro-3-methylphenyl)-2-methoxybenzamide): This positional isomer (2-fluoro-3-methyl vs. 3-fluoro-4-methyl) demonstrates how substituent placement affects properties.
- N-(2-amino-4-fluorophenyl)-3-methoxybenzamide (): The amino group at the 2-position introduces hydrogen-bonding capacity, contrasting with the methyl group in the target compound. This difference could impact bioavailability or metabolic stability .
Heterocyclic vs. Phenyl Substituents
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide () : Replacement of the 3-fluoro-4-methylphenyl group with a benzimidazole-containing phenyl ring introduces aromatic heterocyclic character, likely enhancing interactions with biological targets (e.g., FERM domain proteins) but reducing lipophilicity compared to the target compound .
- N-(1H-4-Indazolyl)-2-methoxybenzamide (4a, ) : The indazolyl group provides a planar, electron-rich system, which may improve binding to enzymes or receptors compared to the fluorinated phenyl group in the target compound. However, the lower yield (35% vs. 80% for sulfonamide derivatives) highlights synthetic challenges for benzamide derivatives .
Functional Group Variations
- Sulpiride (D2 receptor antagonist, ) : Contains a 2-methoxybenzamide core but with a pyrrolidinylmethyl sulfonyl group. The target compound’s 3-fluoro-4-methylphenyl group may reduce polar surface area, enhancing blood-brain barrier permeability compared to sulpiride’s hydrophilic substituents .
- YM-43611 (D3/D4 antagonist, ): Features a cyclopropylcarbonylamino group adjacent to the methoxybenzamide. The target compound’s simpler substituents may reduce synthetic complexity while maintaining moderate receptor affinity .
Table 1: Key Properties of Selected Analogues
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C16H16FNO2
- Functional Groups : A fluorine atom, a methyl group, and a methoxy group attached to a benzamide structure.
These structural characteristics contribute to its reactivity and biological activity, making it a subject of interest for further research.
This compound interacts with various molecular targets, potentially modulating their activity. Key aspects of its mechanism include:
- Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling pathways.
- Enzyme Modulation : It can influence enzyme activities, leading to alterations in metabolic pathways and cellular functions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF7 (Breast) | 0.25 | High potency against breast cancer cells |
| HL60 (Leukemia) | 1.54 | Effective against leukemia cell lines |
| K562 (Leukemia) | 5.27 | Moderate activity observed |
| HCT116 (Colon) | 10.76 | Weaker activity compared to other cell lines |
These findings suggest that the compound may have broad-spectrum anti-proliferative effects, particularly in hematological malignancies .
Mechanistic Studies
Further mechanistic studies have revealed that the compound's anticancer activity may not solely rely on traditional pathways like tubulin polymerization or Src inhibition. Instead, it appears to engage alternative cytotoxic mechanisms that warrant additional investigation . The presence of the fluorine atom significantly alters the electronic properties of the molecule, enhancing its interaction with biological targets.
Case Studies
Several case studies have been published highlighting the potential therapeutic applications of this compound:
- Study on Leukemia Cell Lines :
-
Breast Cancer Research :
- A study focused on MCF7 cells reported an IC50 value of 0.25 µM, suggesting that this compound could be a promising candidate for further development in breast cancer treatment.
- The researchers noted that modifications to the benzamide structure could enhance efficacy and selectivity.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-2-methoxybenzamide | Chlorine instead of fluorine | Moderate anticancer activity |
| N-(4-bromo-2-methylphenyl)-2-methoxybenzamide | Bromine substitution | Increased lipophilicity; variable bioactivity |
| N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide | Nitro group addition | Enhanced reactivity; potential for different pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
